

An In-depth Technical Guide to 6-(Benzylxy)-1H-indazole

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Compound of Interest

Compound Name: 6-(Benzylxy)-1H-indazole

Cat. No.: B1354249

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(Benzylxy)-1H-indazole**, a key heterocyclic compound utilized as a versatile intermediate in medicinal chemistry and drug development. This document details its physicochemical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores the significant signaling pathways in which its derivatives have shown notable activity.

Core Data Presentation

The fundamental properties of **6-(Benzylxy)-1H-indazole** are summarized below, providing essential data for laboratory use and computational modeling.

Property	Value	Reference(s)
Molecular Weight	224.26 g/mol	[1] [2]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O	[1] [2]
CAS Number	874668-62-9	[1]
Appearance	Yellow solid	[1]
Purity	≥ 95% (as determined by HPLC)	[1]
Storage Conditions	0-8 °C	[1]
Monoisotopic Mass	224.09496 Da	[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of **6-(Benzylxy)-1H-indazole**. While a specific, publicly available, step-by-step synthesis protocol for this exact molecule is not prevalent, the methods described are based on established procedures for analogous indazole derivatives.

A plausible and common method for the synthesis of **6-(Benzylxy)-1H-indazole** involves the O-alkylation of 6-hydroxy-1H-indazole with a benzyl halide.

Materials:

- 6-Hydroxy-1H-indazole
- Benzyl bromide
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)
- Hexanes

- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxy-1H-indazole (1.0 equivalent) and a suitable base such as potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).
- Add anhydrous DMF or acetonitrile via syringe to dissolve/suspend the reagents.
- Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
- Reaction Execution: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
- Extract the aqueous layer with ethyl acetate (3 times).
- Combine the organic layers and wash with water, followed by brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to afford the pure **6-(Benzylxy)-1H-indazole**.

HPLC is a standard technique for assessing the purity of **6-(Benzylxy)-1H-indazole**.[\[1\]](#)

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage over 10-15 minutes to elute the compound and any impurities. For example: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable organic solvent like acetonitrile to a concentration of approximately 1 mg/mL.

NMR spectroscopy is essential for the structural elucidation of the molecule.

- Spectrometer: 400 MHz or higher.
- Solvent: Deuterated chloroform (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- ^1H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from both the indazole and benzyl rings, a singlet for the benzylic CH_2 group, and a broad singlet for the N-H proton of the indazole.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

Mass spectrometry is used to confirm the molecular weight of the compound.

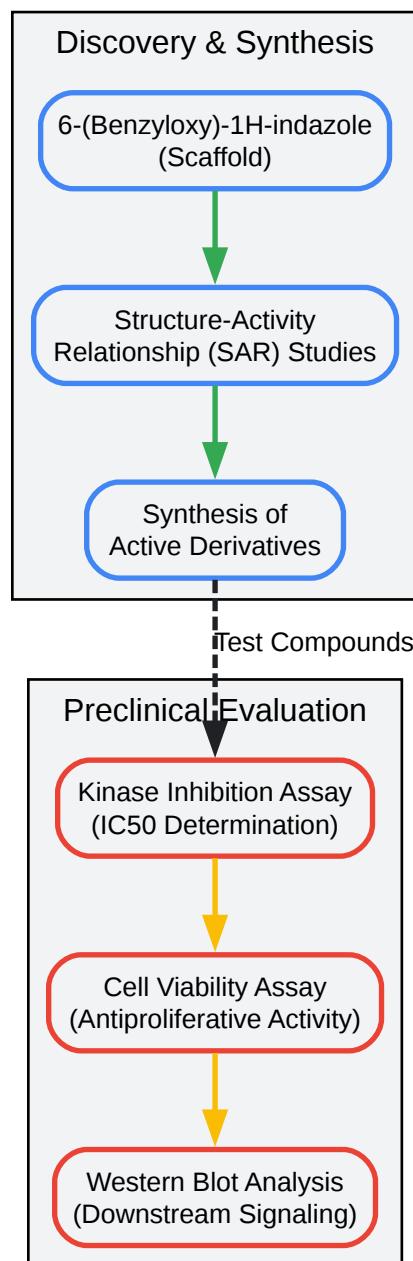
- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of acetonitrile and water with 0.1% formic acid.
- Expected Ion: The primary ion observed will be the protonated molecule $[M+H]^+$ at an m/z of approximately 225.10.^[3]

Role in Drug Discovery and Relevant Signaling Pathways

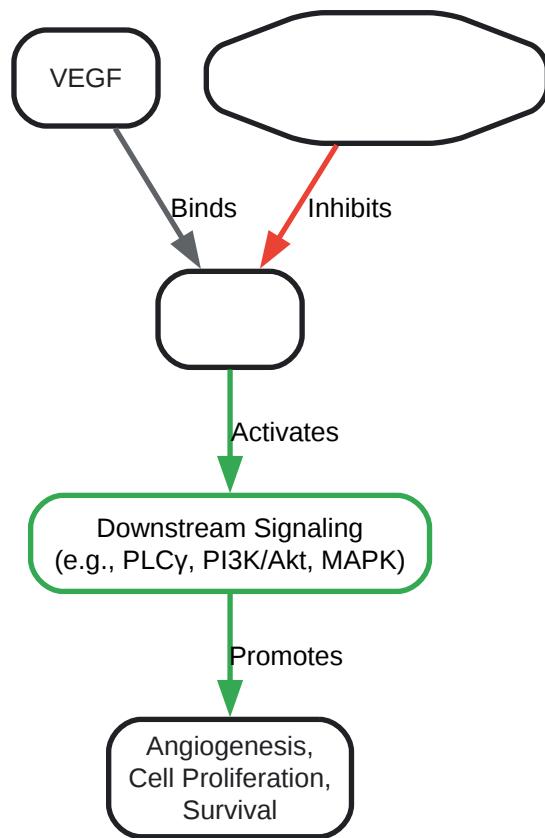
6-(Benzyl)-1H-indazole serves as a crucial building block in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.^{[4][5][6]} The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions with the hinge region of protein kinases. Derivatives of **6-(Benzyl)-1H-indazole** are designed to target various signaling pathways implicated in tumorigenesis and other diseases.

The following diagrams illustrate the general mechanism of action for indazole-based kinase inhibitors and their impact on key cellular signaling pathways.



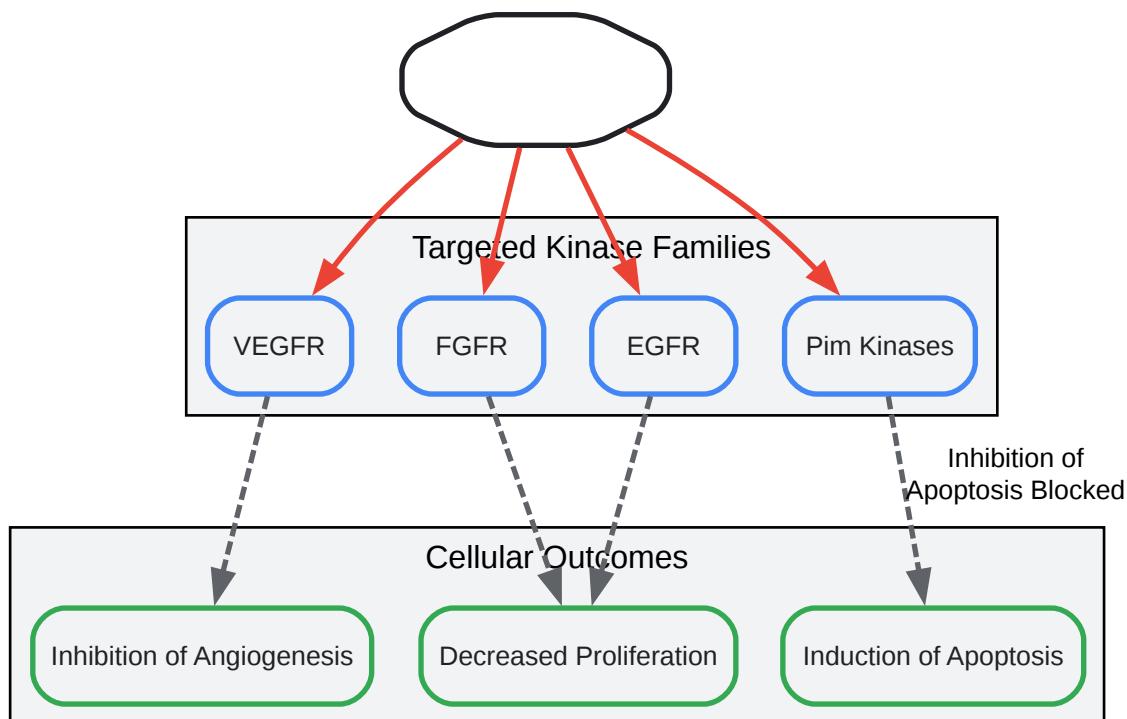
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General workflow for the development of indazole-based kinase inhibitors.



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Inhibition of the VEGFR signaling pathway by indazole derivatives.



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